2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile
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Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a nitrile group, and a thienyl group .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrile group, the pyrazole ring, and the thienyl group. Each of these groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could influence its polarity .Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors
Mode of Action
It’s known that compounds with similar structures can bind to their targets and induce conformational changes . These changes can affect the function of the target, leading to downstream effects. The exact mode of action for this compound would require further experimental investigation.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways
Pharmacokinetics
Similar compounds have been found to have high solubility and suitable pharmacokinetic properties for inhaled dosing
Result of Action
Similar compounds have been found to have various biological effects
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds
Safety and Hazards
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4OS3/c1-13-9-14(2)25(24-13)20(26)12-29-21-16(11-22)15(18-5-3-7-27-18)10-17(23-21)19-6-4-8-28-19/h3-10H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEVDUHNCMPABM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CS4)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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